Methyl 3-methyl-4-nitrobutanoate

Übersicht

Beschreibung

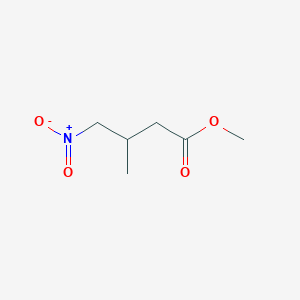

Methyl 3-methyl-4-nitrobutanoate is an organic compound with the molecular formula C6H11NO4. It is a nitro ester, characterized by the presence of a nitro group (-NO2) and an ester group (-COOCH3) in its structure. This compound is used in various chemical reactions and has applications in scientific research and industry.

Wirkmechanismus

Mode of Action

It’s known that many nitro compounds undergo reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It’s known that many nitro compounds can participate in various biochemical reactions, including michael additions . These reactions can lead to changes in downstream pathways, potentially affecting cellular processes.

Result of Action

The compound’s reactions at the benzylic position could potentially lead to changes in molecular structures and cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-4-nitrobutanoate can be synthesized through the Michael addition reaction. This involves the nucleophilic addition of a nitroalkane to an α,β-unsaturated carbonyl compound under basic conditions. Microwave irradiation can be used to promote this reaction, significantly reducing reaction times and increasing yields .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of microwave-assisted heating. This method is preferred due to its efficiency and ability to produce cleaner reactions with higher yields .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-methyl-4-nitrobutanoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or alcohols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Reduction: Methyl 3-methyl-4-aminobutanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Hydrolysis: 3-methyl-4-nitrobutanoic acid and methanol.

Wissenschaftliche Forschungsanwendungen

Methyl 3-methyl-4-nitrobutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 3-nitrobutanoate: Similar structure but lacks the additional methyl group on the carbon chain.

Ethyl 3-methyl-4-nitrobutanoate: Similar structure but has an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 3-methyl-4-nitrobutanoate is unique due to the presence of both a nitro group and a methyl group on the carbon chain, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable compound for various synthetic and research applications .

Biologische Aktivität

Methyl 3-methyl-4-nitrobutanoate is a nitro compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis

This compound can be synthesized through a Michael addition reaction. The process involves the reaction of methyl crotonate with nitromethane in the presence of a base such as DBU under microwave irradiation. The reaction conditions typically include heating at 70-75 °C for a short duration, resulting in high yields of the desired product .

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. In particular, it has been tested against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The compound demonstrated effective inhibition against multidrug-resistant strains, highlighting its potential as an antibacterial agent .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <0.125 μg/mL |

| Escherichia coli | 0.5 μg/mL |

| Klebsiella pneumoniae | 1 μg/mL |

| Acinetobacter baumannii | 2 μg/mL |

These results indicate that this compound could be a promising candidate for developing new antibacterial therapies, especially against resistant strains.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects in preclinical studies. It was observed to reduce inflammation markers and alleviate pain in animal models, suggesting its utility as an analgesic and anti-inflammatory agent. The underlying mechanism appears to involve the modulation of pro-inflammatory cytokines and pathways .

Case Study: Anti-inflammatory Activity

A study assessed the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The results demonstrated a significant reduction in paw swelling compared to the control group, indicating its efficacy in managing inflammation .

The biological activity of this compound can be attributed to its structural characteristics, particularly the nitro group which is known to influence various biological pathways. Nitro compounds often act as nitric oxide donors, which can modulate vascular responses and inflammatory processes .

Eigenschaften

IUPAC Name |

methyl 3-methyl-4-nitrobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-5(4-7(9)10)3-6(8)11-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQJCNUWYDGVCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.